molecular formula C16H17ClCrN2NaO11S2+ B12730130 Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) CAS No. 83863-37-0

Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-)

Cat. No.: B12730130
CAS No.: 83863-37-0
M. Wt: 587.9 g/mol
InChI Key: PVURUXKRKRGDOY-UHFFFAOYSA-N
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Description

Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) is a complex compound with the molecular formula C16H13ClCrN2O11S2Na and a molecular weight of 587.90 g/mol. This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dyeing and pigmentation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) typically involves the diazotization of 5-chloro-2-hydroxy-3-sulfophenylamine followed by coupling with 6-hydroxynaphthalene-2-sulfonic acid. The resulting azo compound is then complexed with chromium and sodium ions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes precise control of temperature, pH, and reaction time to ensure consistent quality and performance of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

    Reduction: Reduction reactions can alter the azo group, affecting the compound’s color properties.

    Substitution: The sulfonic acid groups can undergo substitution reactions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of chromium, while reduction can lead to the formation of amines from the azo group.

Scientific Research Applications

Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving azo compounds and chromium complexes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of its chromate component.

    Industry: Widely used in dyeing and pigmentation processes due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) involves its interaction with various molecular targets and pathways. The azo group can participate in electron transfer reactions, while the chromate component can interact with biological molecules, potentially leading to oxidative stress or other biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-)
  • Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(2-)
  • Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(3-)

Uniqueness

The uniqueness of Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) lies in its specific combination of azo and chromate groups, which confer distinct color properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for various applications.

Properties

CAS No.

83863-37-0

Molecular Formula

C16H17ClCrN2NaO11S2+

Molecular Weight

587.9 g/mol

IUPAC Name

sodium;5-[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonic acid;chromium;trihydrate

InChI

InChI=1S/C16H11ClN2O8S2.Cr.Na.3H2O/c17-9-6-12(16(21)14(7-9)29(25,26)27)18-19-15-11-3-2-10(28(22,23)24)5-8(11)1-4-13(15)20;;;;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;;3*1H2/q;;+1;;;

InChI Key

PVURUXKRKRGDOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)C=C1S(=O)(=O)O.O.O.O.[Na+].[Cr]

Origin of Product

United States

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